6-Chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class of organic compounds. Coumarins are a class of naturally occurring organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties [, , , , ].
6-Chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B) []. MAO-B is an enzyme involved in the breakdown of neurotransmitters in the brain, such as dopamine and serotonin. Inhibition of MAO-B is a therapeutic target for the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease [].
The molecular structure of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. The molecule consists of a coumarin core with a 4-fluorobenzyloxy group at the 7-position and a methyl group at the 4-position.
6-Chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one acts as a selective and reversible inhibitor of MAO-B []. This inhibition is believed to be mediated through its interaction with the active site of the enzyme. Docking simulations suggest that the compound binds to the MAO-B active site through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking interactions []. This binding prevents the enzyme from breaking down neurotransmitters, thereby increasing their levels in the brain.
The primary application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, as reported in the provided literature, is as a potential therapeutic agent for neurodegenerative diseases. Its ability to selectively and potently inhibit MAO-B makes it a promising candidate for further development as a treatment for Parkinson’s disease and Alzheimer’s disease [].
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: